molecular formula C20H20FN3O4S B2363954 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione CAS No. 919756-98-2

2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione

Cat. No.: B2363954
CAS No.: 919756-98-2
M. Wt: 417.46
InChI Key: MTKPJRSYJSHPPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on the potential inhibitory activity of phthalimide derivatives towards acetylcholinesterase enzyme, a new series of phthalimide-based compounds were synthesized . The ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperazine ring, which is further connected to an isoindoline-1,3-dione group via a sulfonyl bridge.

Scientific Research Applications

Luminescent Properties and Photo-Induced Electron Transfer

A study by Gan et al. (2003) explored the luminescent properties of piperazine substituted naphthalimide compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione (NA1) and related derivatives. The fluorescence quantum yields and the free energy of charge separation for the excited singlet state were studied, providing insights into the potential of these compounds as pH probes and their behavior in photo-induced electron transfer processes.

Halocyclization and Chemical Transformations

Research by Zborovskii et al. (2011) focused on the halocyclization of a related compound, leading to the creation of new derivatives with potential biological activity. This study highlights the chemical versatility and reactivity of compounds within this class, potentially paving the way for the development of new materials or drugs.

Anticonvulsant Properties

Kamiński et al. (2011) investigated the anticonvulsant properties of new piperazine or morpholine acetamides derived from isoindoline compounds. The study found that certain derivatives, including one closely related to the queried compound, demonstrated significant protection against electrically induced seizures in mice, suggesting potential applications in treating epilepsy or other seizure-related disorders Kamiński et al. (2011).

Arylpiperazine Compounds and Antitumor Activity

Zhou et al. (2017) synthesized and analyzed the crystal structures of arylpiperazine compounds, noting their antitumor activity. The study provides a foundation for understanding how slight modifications to the molecular structure, including the introduction of halogen atoms, can significantly affect the conformation, configuration, and biological activity of these compounds Zhou et al. (2017).

Environment-Sensitive Fluorescent Ligands

Lacivita et al. (2009) developed a series of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties. This research demonstrates the utility of such compounds in visualizing 5-HT1A receptors overexpressed in CHO cells by fluorescence microscopy, showcasing the potential for these derivatives in biochemical and medical imaging applications Lacivita et al. (2009).

Future Directions

The future research directions could include further studies on the synthesis of more potent analogs of this compound, investigation of its mechanism of action, and exploration of its potential applications in drug development and other areas of biological research .

Mechanism of Action

Target of Action

The primary target of 2-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system of the brain, which is involved in several neurological processes including mood, reward, addiction, and fine motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction influences the receptor’s activity, potentially modulating the dopaminergic signaling pathways. The exact nature of these interactions and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The compound’s interaction with the dopamine receptor D2 suggests its involvement in the dopaminergic signaling pathways . These pathways are critical for various brain functions, including motor control, reward, and certain forms of memory. Alterations in these pathways can lead to neurological disorders such as Parkinson’s disease and schizophrenia.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic parameters

Result of Action

Properties

IUPAC Name

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c21-15-5-7-16(8-6-15)22-9-11-23(12-10-22)29(27,28)14-13-24-19(25)17-3-1-2-4-18(17)20(24)26/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKPJRSYJSHPPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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